4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester
Overview
Description
4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and a methyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester typically involves the esterification of 4-Bromo-5-iodo-2-methyl-benzoic acid. The esterification process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Reduction Reactions: The ester group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with new functional groups replacing the bromine or iodine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar structure but lacks the iodine atom.
4-Iodo-2-methylbenzoic acid: Similar structure but lacks the bromine atom.
2-Methylbenzoic acid methyl ester: Similar structure but lacks both bromine and iodine atoms.
Uniqueness
4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interactions.
Properties
IUPAC Name |
methyl 4-bromo-5-iodo-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIQHIYYCVYNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218205 | |
Record name | Benzoic acid, 4-bromo-5-iodo-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370600-57-9 | |
Record name | Benzoic acid, 4-bromo-5-iodo-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370600-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-5-iodo-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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